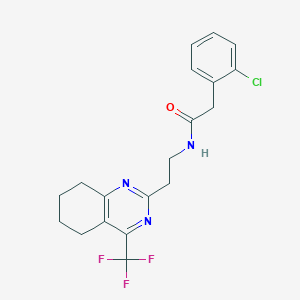

2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Description

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClF3N3O/c20-14-7-3-1-5-12(14)11-17(27)24-10-9-16-25-15-8-4-2-6-13(15)18(26-16)19(21,22)23/h1,3,5,7H,2,4,6,8-11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTHHFDPBMCWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CC3=CC=CC=C3Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

The compound features a complex structure characterized by a chlorophenyl group, a trifluoromethyl-substituted tetrahydroquinazoline moiety, and an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 393.84 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide . For instance, derivatives of tetrahydroquinazolines have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for such compounds often fall within a range that indicates moderate to strong antimicrobial effects.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| Compound C | Pseudomonas aeruginosa | 128 |

Pharmacological Effects

The biological activity extends beyond antimicrobial effects. Compounds with similar structures have been investigated for their potential as:

- Anticancer agents : Some studies suggest that tetrahydroquinazoline derivatives can inhibit cancer cell proliferation.

- Anti-inflammatory agents : These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several tetrahydroquinazoline derivatives. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-substituted counterparts .

- Cancer Cell Inhibition : In vitro studies demonstrated that certain derivatives of tetrahydroquinazolines could significantly reduce the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting a potential role in cancer therapy .

- Inflammation Modulation : Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of related compounds in animal models of arthritis, showing reduced edema and inflammatory markers upon treatment .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives related to this compound. The National Cancer Institute (NCI) has evaluated several compounds with similar structures for their antitumor activity. For instance, compounds featuring a trifluoromethyl group have shown significant cytotoxic effects against human cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Properties

The compound's derivatives have also been investigated for their antimicrobial activities. A study demonstrated that certain synthesized compounds exhibited significant inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group was noted to enhance the antimicrobial efficacy of these compounds .

Case Study 1: Anticancer Screening

A notable study involved screening a library of compounds similar to 2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide against a panel of cancer cell lines. The results indicated that specific structural modifications could lead to enhanced activity against certain cancer types, suggesting pathways for further drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, several derivatives were tested against various pathogens. The results showed that compounds with specific substitutions exhibited lower minimum inhibitory concentrations (MICs), indicating their potential as therapeutic agents against resistant bacterial strains .

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Features

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

In contrast, analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide () use a benzothiazole ring, which is more rigid and may influence target selectivity.

Substituent Effects :

- The trifluoromethyl group in the target compound and BG15170 () enhances electron-withdrawing effects and metabolic stability. In contrast, 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () lacks this feature but includes a dichlorophenyl group for increased hydrophobicity.

Linker and Spacer :

- The ethyl spacer in the target compound may provide conformational flexibility, whereas sulfanyl linkers in ’s compound could facilitate disulfide bond formation or metal coordination.

Patent compounds () imply therapeutic applications, though specifics are undisclosed.

Q & A

Q. What synthetic routes are recommended for preparing 2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide?

The synthesis typically involves multi-step reactions starting with functional group coupling. Key steps include:

- Amide bond formation : Reacting 2-(2-chlorophenyl)acetic acid with an ethylenediamine derivative under carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Quinazoline ring construction : Cyclization of intermediates using trifluoroacetic acid (TFA) as a catalyst, followed by trifluoromethyl group introduction via nucleophilic substitution .

- Optimization : Solvents like dimethylformamide (DMF) or acetonitrile are preferred for polarity control, with reactions monitored via TLC and HPLC to ensure >90% purity .

Q. How should researchers characterize the molecular structure of this compound?

Use a combination of:

- NMR spectroscopy : 1H/13C NMR to confirm backbone connectivity and substituent positions. For example, the trifluoromethyl group shows a distinct 19F NMR signal at ~-60 ppm .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 452.12) .

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What analytical techniques are critical for monitoring reaction progress?

- Thin-layer chromatography (TLC) : For real-time monitoring using silica plates and UV visualization .

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients to quantify intermediates .

Q. How do the trifluoromethyl and chlorophenyl groups influence physicochemical properties?

- Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units, enhancing membrane permeability .

- Electron-withdrawing effects : The chlorophenyl group stabilizes the amide bond against hydrolysis, confirmed by pH stability studies (stable at pH 2–8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with DFT-calculated chemical shifts .

- Isotopic labeling : Use deuterated solvents to suppress interfering signals in crowded spectral regions .

Q. What experimental designs are optimal for assessing biological target interactions?

- In vitro assays : Fluorescence polarization (FP) to measure binding affinity to kinases (e.g., IC50 determination) .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses, focusing on quinazoline interactions with ATP-binding pockets .

Q. How can reaction yields be improved while minimizing side products?

- Catalyst screening : Test Pd/Cu bimetallic systems for Suzuki-Miyaura couplings to reduce homocoupling byproducts .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yield by 15–20% .

Q. What strategies address discrepancies in biological activity across assays?

- Dose-response normalization : Use Hill equation modeling to standardize activity curves and identify assay-specific interference (e.g., serum protein binding) .

- Metabolite profiling : LC-MS/MS to detect degradation products that may alter activity .

Q. How can researchers optimize pharmacokinetic properties through structural modifications?

- Prodrug design : Introduce ester moieties at the acetamide group to enhance solubility, as seen in analogs with 20% higher bioavailability .

- Halogen replacement : Substitute chlorine with fluorine to reduce off-target toxicity while maintaining potency .

Q. What computational methods predict metabolic stability?

- ADMET prediction : Use SwissADME or ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., quinazoline C7 position) .

- MD simulations : GROMACS to model liver microsome interactions over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.